N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines benzothiazole, isoxazole, and carboxamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 6-methoxy-1,3-benzothiazole and 5-methyl-3-isoxazolecarboxylic acid. The synthesis process may involve:
Formation of intermediates: The initial steps involve the preparation of intermediates through reactions such as nitration, reduction, and acylation.
Coupling reactions: The intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the final product.
Purification: The final compound is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Automated purification systems: To streamline the purification process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide
- N-[3-(6-Methoxy-1,3-benzothiazol-2-yl)phenyl]acetamide
Uniqueness
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-7-5-10(16-19-7)12(17)15-13-14-9-4-3-8(18-2)6-11(9)20-13/h3-6H,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBCKBIBONDAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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